REACTION_CXSMILES
|
I.C[O:3][C:4](=[O:20])[C:5]1[CH:10]=[CH:9][C:8]([CH:11]2[CH2:16][CH2:15][N:14]([CH:17]([CH3:19])[CH3:18])[CH2:13][CH2:12]2)=[CH:7][CH:6]=1.[ClH:21]>>[ClH:21].[CH:17]([N:14]1[CH2:13][CH2:12][CH:11]([C:8]2[CH:7]=[CH:6][C:5]([C:4]([OH:20])=[O:3])=[CH:10][CH:9]=2)[CH2:16][CH2:15]1)([CH3:19])[CH3:18] |f:0.1,3.4|
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Name
|
4-(1-Isopropyl-piperidin-4-yl)-benzoic acid methyl ester hydroiodide
|
Quantity
|
1.7 mmol
|
Type
|
reactant
|
Smiles
|
I.COC(C1=CC=C(C=C1)C1CCN(CC1)C(C)C)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 10 hours
|
Duration
|
10 h
|
Type
|
TEMPERATURE
|
Details
|
After cooling the solvent
|
Type
|
CUSTOM
|
Details
|
is evaporated
|
Type
|
FILTRATION
|
Details
|
the solid filtered of,
|
Type
|
WASH
|
Details
|
washed with acetone
|
Type
|
CUSTOM
|
Details
|
dried (vacuum)
|
Type
|
CUSTOM
|
Details
|
A grey-brown powder with mp. >270° C. is obtained
|
Name
|
|
Type
|
|
Smiles
|
Cl.C(C)(C)N1CCC(CC1)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |